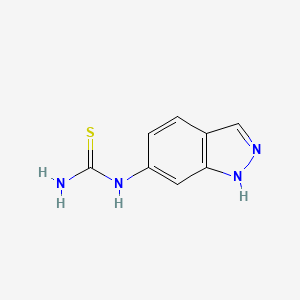

N-(1H-indazol-6-yl)thiourea

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-(1H-indazol-6-yl)thiourea typically involves the reaction of 6-amino-1H-indazole with 1,1’-thiocarbonyldiimidazole in dichloromethane at room temperature for three hours . This is followed by the addition of ammonia and water to the reaction mixture . The compound can also be synthesized through other methods involving transition metal-catalyzed reactions and reductive cyclization reactions .

Análisis De Reacciones Químicas

N-(1H-indazol-6-yl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

N-(1H-indazol-6-yl)thiourea has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of N-(1H-indazol-6-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

N-(1H-indazol-6-yl)thiourea is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

1H-indazole derivatives: These compounds share the indazole core structure but differ in their substituents and functional groups.

Thiourea derivatives: These compounds contain the thiourea functional group but have different aromatic or heterocyclic substituents.

The uniqueness of this compound lies in its combination of the indazole and thiourea moieties, which confer specific chemical and biological properties .

Actividad Biológica

N-(1H-indazol-6-yl)thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily acts as an inhibitor of various kinases, which are critical in regulating cellular processes such as growth, proliferation, and apoptosis. The main targets include:

- Tyrosine Kinases : Involved in signaling pathways that control cell division and survival.

- CHK1 and CHK2 Kinases : Key regulators of the cell cycle, particularly in response to DNA damage.

- Human SGK (serum/glucocorticoid-regulated kinase) : Plays a role in cell volume regulation and survival under stress conditions.

The compound exerts its effects through inhibition, modulation, and regulation of these targets, thereby influencing several biochemical pathways related to cancer and other diseases .

2.1 Anticancer Activity

This compound has shown promising anticancer properties across various studies:

- In vitro Studies : Research indicates that derivatives containing indazole moieties exhibit significant anti-proliferative activity against cancer cell lines such as HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). For instance, IC50 values for certain derivatives ranged from 0.86 μM to 2.37 μM, demonstrating potent activity against these cell lines .

- Mechanisms of Action : The compound induces apoptosis through mitochondrial pathways and causes cell cycle arrest at the G2/M phase in treated cells .

| Compound | Cell Line | % Cell Viability at 1 μM | IC50 (μM) |

|---|---|---|---|

| Compound 1 | HL60 | 20% | 2.37 |

| Compound 10 | HCT116 | 48% | 0.86 |

2.2 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Studies have indicated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

2.3 Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In experimental models, it demonstrated superior efficacy compared to standard anti-inflammatory drugs like dexamethasone .

3. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study focusing on the synthesis and evaluation of indazole derivatives found that certain compounds significantly inhibited tumor growth in xenograft models while exhibiting lower nephrotoxicity than conventional chemotherapeutics like cisplatin .

- Another investigation reported that thiourea derivatives showed potent antibacterial activities against Mycobacterium tuberculosis, indicating their potential as novel therapeutic agents for tuberculosis treatment .

4.

This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in oncology and infectious diseases. Its ability to inhibit key kinases involved in critical cellular processes positions it as a valuable tool for further research and therapeutic application.

Propiedades

IUPAC Name |

1H-indazol-6-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H,(H,10,12)(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZWIBRGVUVPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377335 | |

| Record name | N-(1H-indazol-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99055-55-7 | |

| Record name | N-(1H-indazol-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.